

# Rapid Analysis of Levetiracetam Impurity B Using Ultra-Performance Liquid Chromatography (UPLC)

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## Compound of Interest

Compound Name: *Levetiracetam Impurity B*

Cat. No.: *B14757004*

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## Application Note

### Introduction

Levetiracetam is an anti-epileptic drug widely used in the treatment of various seizure types. As with any pharmaceutical active ingredient, controlling impurities is critical to ensure the safety and efficacy of the final drug product. **Levetiracetam Impurity B**, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, is a potential process-related impurity that must be monitored and controlled within specified limits.<sup>[1][2][3]</sup> This application note presents a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of **Levetiracetam Impurity B** in Levetiracetam drug substance. The method is designed to be efficient, providing a short run time suitable for high-throughput environments such as quality control laboratories.

## Experimental Protocol

This protocol outlines the UPLC method for the determination of **Levetiracetam Impurity B**.

### 1. Instrumentation and Materials

- UPLC System: A UPLC system equipped with a photodiode array (PDA) detector.

- Column: A C18 reversed-phase UPLC column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m particle size) is recommended for optimal performance.[\[4\]](#)
- Software: Chromatography data acquisition and processing software.
- Reagents:
  - Acetonitrile (HPLC grade)
  - Potassium phosphate monobasic (analytical grade)
  - Orthophosphoric acid (analytical grade)
  - Water (UPLC/HPLC grade)
  - Levetiracetam Reference Standard (RS)
  - **Levetiracetam Impurity B** Reference Standard (RS)

## 2. Chromatographic Conditions

The following chromatographic conditions are recommended for the rapid analysis of **Levetiracetam Impurity B**.

Parameter	Condition
Column	C18, 100 mm x 2.1 mm, 1.8 $\mu$ m
Mobile Phase	A: 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with Orthophosphoric Acid B: Acetonitrile
Gradient	See Table 1
Flow Rate	0.5 mL/min[4]
Column Temperature	30 °C
Detection Wavelength	210 nm[4]
Injection Volume	2 $\mu$ L[4]
Run Time	Approximately 8 minutes

Table 1: Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
5.0	70	30
6.0	95	5
8.0	95	5

### 3. Preparation of Solutions

- Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.22  $\mu$ m membrane filter.
- Diluent: A mixture of Mobile Phase A and Acetonitrile (95:5 v/v).
- Standard Solution of **Levetiracetam Impurity B** (0.5  $\mu$ g/mL): Accurately weigh about 5 mg of **Levetiracetam Impurity B** RS into a 100 mL volumetric flask. Dissolve in and dilute to

volume with diluent. Further dilute 1.0 mL of this solution to 100.0 mL with diluent.

- Standard Solution of Levetiracetam (50 µg/mL): Accurately weigh about 5 mg of Levetiracetam RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
- System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of Levetiracetam RS and 0.5 µg/mL of **Levetiracetam Impurity B** RS in diluent.
- Sample Solution (for drug substance): Accurately weigh about 50 mg of Levetiracetam sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

## Data Presentation

The following tables summarize the expected quantitative data for the UPLC method.

Table 2: Chromatographic Parameters

Analyte	Approximate Retention Time (min)
Levetiracetam	3.5
Levetiracetam Impurity B	5.2

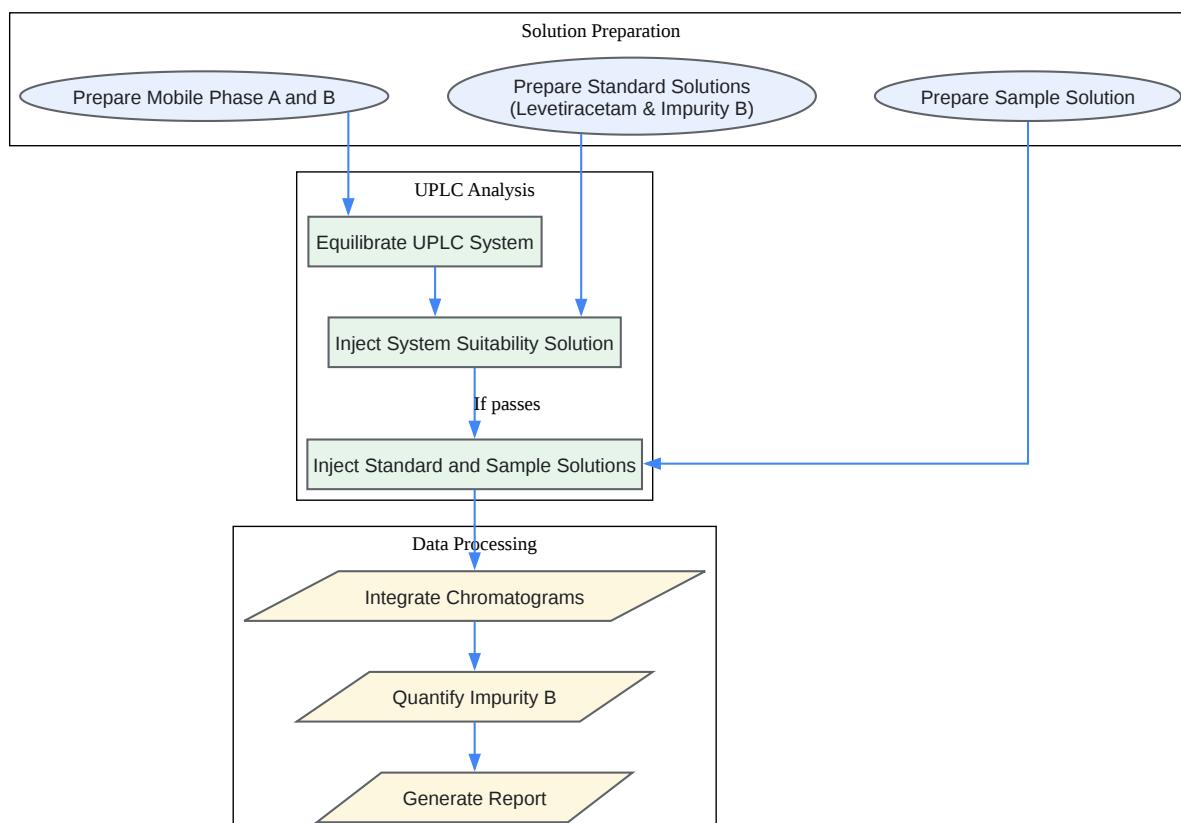
Table 3: System Suitability Parameters

Parameter	Acceptance Criteria
Resolution (between Levetiracetam and Impurity B)	$\geq 2.0$
Tailing Factor (for Levetiracetam and Impurity B peaks)	$\leq 2.0$
Theoretical Plates (for Levetiracetam and Impurity B peaks)	$\geq 2000$
%RSD (for 6 replicate injections of standard)	$\leq 2.0\%$

Table 4: Method Validation Summary

Parameter	Result
Linearity Range (Levetiracetam Impurity B)	0.1 - 1.0 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999
LOD (Levetiracetam Impurity B)	~0.03 µg/mL
LOQ (Levetiracetam Impurity B)	~0.1 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (%RSD)	< 2.0%

## Mandatory Visualization

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Caption: Workflow for the UPLC analysis of **Levetiracetam Impurity B**.

## Conclusion

The described UPLC method provides a rapid, sensitive, and reliable approach for the quantitative determination of **Levetiracetam Impurity B** in Levetiracetam drug substance. With a run time of approximately 8 minutes, this method is suitable for routine quality control analysis, enabling efficient monitoring of this critical impurity. The method is ready for validation to demonstrate its suitability for its intended purpose in a specific laboratory environment.

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## References

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